20-Deoxyingenol
Overview
Description
20-Deoxyingenol is a diterpene compound isolated from the roots of Euphorbia kansui . It has garnered significant attention due to its ability to promote autophagy and lysosomal biogenesis by promoting the nuclear translocation of transcription factor EB (TFEB) in vitro . This compound has shown potential in various scientific research applications, particularly in the fields of medicine and biology.
Mechanism of Action
Target of Action
The primary target of 20-Deoxyingenol is the Transcription Factor EB (TFEB) . TFEB is a master regulator of lysosomal and autophagy genes, and it plays a crucial role in cellular homeostasis .
Mode of Action
This compound interacts with its target, TFEB, by promoting its nuclear translocation . This nuclear translocation of TFEB is a critical step in the activation of autophagy and lysosomal biogenesis .
Biochemical Pathways
The activation of TFEB by this compound leads to the promotion of autophagy and lysosomal biogenesis . Autophagy is a cellular process that degrades and recycles damaged cellular components, while lysosomal biogenesis is the formation of lysosomes, which are involved in waste disposal in the cell .
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. It can protect cells against apoptosis (programmed cell death) induced by oxidative stress . Furthermore, it promotes autophagy flow and mitochondrial phagocytic biogenesis, which are TFEB dependent . These actions contribute to the overall protective effects of this compound.
Biochemical Analysis
Biochemical Properties
20-Deoxyingenol interacts with various biomolecules, including enzymes and proteins, to exert its effects. It promotes autophagy and lysosomal biogenesis by promoting the nuclear translocation of transcription factor EB (TFEB) in vitro . This interaction with TFEB is crucial for the role of this compound in biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to improve the apoptosis of neural cells after TBHP stimulation and functional recovery after spinal cord injury . Furthermore, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with TFEB. It promotes the nuclear translocation of TFEB, which in turn promotes autophagy and lysosomal biogenesis . This mechanism allows this compound to exert its effects at the molecular level, including enzyme activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 20-Deoxyingenol involves the extraction from the roots of Euphorbia kansui. The process includes several steps to ensure high purity and yield. The method can significantly improve the separation efficiency and yield, achieving over 100 mg/kg . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature and pressure settings to optimize the extraction process .
Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. The process involves the use of advanced separation techniques to ensure high yield and purity. The compound is then purified and tested for its biological activity before being used in various applications .
Chemical Reactions Analysis
Types of Reactions: 20-Deoxyingenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The common reagents used in these reactions include tert-butyl hydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound .
Scientific Research Applications
20-Deoxyingenol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of autophagy and lysosomal biogenesis.
Medicine: this compound has potential therapeutic applications in treating conditions like osteoarthritis and spinal cord injury by promoting autophagy and inhibiting apoptosis
Industry: It is used in the development of new drugs and therapeutic agents due to its biological activity.
Comparison with Similar Compounds
Ingenol: Another diterpene compound with similar biological activities.
Phorbol: A diterpene that also promotes autophagy and has similar therapeutic potential.
Prostratin: A diterpene with anti-HIV activity and similar mechanisms of action.
Uniqueness of 20-Deoxyingenol: this compound is unique due to its specific ability to promote the nuclear translocation of TFEB, leading to enhanced autophagy and lysosomal biogenesis . This makes it a valuable compound for studying cellular processes and developing new therapeutic agents.
Properties
IUPAC Name |
(1S,4S,5S,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-9-6-12-14-13(18(14,4)5)7-11(3)19(17(12)23)8-10(2)16(22)20(19,24)15(9)21/h6,8,11-16,21-22,24H,7H2,1-5H3/t11-,12+,13-,14+,15-,16+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSYZKSOJUQLTD-NHPMXQBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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